molecular formula C12H19NO B1461998 N-(4-Methoxy-3-methylbenzyl)propan-2-amine CAS No. 1152936-93-0

N-(4-Methoxy-3-methylbenzyl)propan-2-amine

Cat. No.: B1461998
CAS No.: 1152936-93-0
M. Wt: 193.28 g/mol
InChI Key: JEQGZFZQIDQUEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Methoxy-3-methylbenzyl)propan-2-amine is an organic compound with the molecular formula C12H19NO It is a derivative of benzylamine, featuring a methoxy group and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxy-3-methylbenzyl)propan-2-amine typically involves the reaction of 4-methoxy-3-methylbenzyl chloride with propan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxy-3-methylbenzyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy and methyl groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-Methoxy-3-methylbenzyl)propan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-Methoxy-3-methylbenzyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-1-(4-methoxy-3-methylphenyl)propan-2-amine
  • N-(3-methoxy-4-methylbenzyl)propan-1-amine
  • N,N-Diisopropylethylamine

Uniqueness

N-(4-Methoxy-3-methylbenzyl)propan-2-amine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1152936-93-0

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

N-[(4-methoxy-3-methylphenyl)methyl]propan-2-amine

InChI

InChI=1S/C12H19NO/c1-9(2)13-8-11-5-6-12(14-4)10(3)7-11/h5-7,9,13H,8H2,1-4H3

InChI Key

JEQGZFZQIDQUEL-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)CNC(C)C)OC

Canonical SMILES

CC1=C(C=CC(=C1)CNC(C)C)OC

Origin of Product

United States

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